molecular formula C15H21BF2O4 B13721389 2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13721389
M. Wt: 314.13 g/mol
InChI Key: KVMVQCAIVQZJMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 3,5-difluoro-4-(2-methoxyethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for boronic esters like 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Difluoro-4-(2-methoxyethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in Suzuki–Miyaura coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C15H21BF2O4

Molecular Weight

314.13 g/mol

IUPAC Name

2-[3,5-difluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BF2O4/c1-14(2)15(3,4)22-16(21-14)10-8-11(17)13(12(18)9-10)20-7-6-19-5/h8-9H,6-7H2,1-5H3

InChI Key

KVMVQCAIVQZJMP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCCOC)F

Origin of Product

United States

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